Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI)
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Overview
Description
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride (9CI) is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a phosphonomethyl group attached to the phenyl ring of phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride typically involves the introduction of a phosphonomethyl group to the phenylalanine molecule. One common method includes the reaction of phenylalanine with phosphonomethylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The phosphonomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
Scientific Research Applications
Phenylalanine, 4-(phosphonomethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Phenylalanine, 4-(phosphonomethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Phenylalanine: The parent compound, an essential amino acid.
Tyrosine: Another amino acid with a similar structure but with a hydroxyl group on the phenyl ring.
4-(Phosphonomethyl)-D-phenylalanine: An enantiomer of the compound with a different configuration.
Uniqueness: Phenylalanine, 4-(phosphonomethyl)-, hydrochloride is unique due to the presence of the phosphonomethyl group, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to certain enzymes and alter its reactivity compared to its parent compound and other similar amino acids .
Properties
Molecular Formula |
C10H15ClNO5P |
---|---|
Molecular Weight |
295.65 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H14NO5P.ClH/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16;/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16);1H/t9-;/m0./s1 |
InChI Key |
RCMIDZVUQQDLML-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CP(=O)(O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O.Cl |
Origin of Product |
United States |
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